3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Description
Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have been studied for their potential applications in medicine . They are known for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Fluorinated compounds, like the one you’re asking about, are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One common method involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at certain positions on the fused ring. These groups can affect the absorption and emission behaviors of the compounds .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For instance, the dipole moment changes in these compounds can range from 10.3 to 19.0 D .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell types .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This effect is particularly pronounced in tumor cells, making the compound a potential candidate for cancer treatment .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This suggests that the compound could have potential therapeutic applications in the treatment of certain types of cancer .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Future Directions
Future research on pyrazolo[1,5-a]pyrimidines could focus on further exploring their potential applications in medicine, particularly as inhibitors for various targets in cancer treatment . Additionally, more studies could be conducted to better understand the properties of these compounds and how they can be optimized for various uses.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-3-5-7-21)30-24(26-17)23(18(2)27-30)19-8-10-20(25)11-9-19/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSMXMACJPTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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